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Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets

Catalog Number: EVT-13947676
CAS Number:
Molecular Formula: SiV3
Molecular Weight: 180.910 g/mol
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Product Introduction

Overview

Bismuth Ferrite Garnet, with the chemical formula Bi3_3Fe5_5O12_{12}, is a compound that has garnered significant interest in material science due to its unique properties. This compound is classified as a ferrite garnet, which is a type of oxide ceramic characterized by its garnet crystal structure. Bismuth Ferrite Garnet is particularly notable for its magneto-optical properties, making it useful in various applications such as sensors, data storage devices, and photonic devices.

Synthesis Analysis

Methods

The synthesis of Bismuth Ferrite Garnet can be achieved through several methods, including:

  • Sintering: This involves mixing bismuth oxide and iron oxide in appropriate ratios, pressing them into pellets, and heating them at high temperatures (typically around 1200 °C) to form the garnet structure. The sintering process allows for the diffusion of ions and the formation of a solid phase.
  • Sol-Gel Method: This technique involves the preparation of a gel from metal alkoxides or nitrates, which upon heating transforms into a solid oxide. This method allows for better control over the stoichiometry and homogeneity of the final product.
  • Microwave Irradiation: A more recent approach where microwave energy is used to synthesize nanoparticles of Bismuth Ferrite. This method can significantly reduce synthesis time and improve particle characteristics .

Technical Details

Molecular Structure Analysis

Structure

Bismuth Ferrite Garnet crystallizes in the cubic garnet structure (space group Ia-3d). The crystal lattice consists of a three-dimensional framework of corner-sharing FeO6_6 octahedra and BiO12_{12} dodecahedra. The arrangement of these polyhedra contributes to its unique magnetic and optical properties.

Data

  • Lattice Parameter: Approximately 12 Å
  • Density: About 7.5 g/cm³
  • Crystallite Size: Typically ranges from 50 nm to 100 nm depending on the synthesis method used .
Chemical Reactions Analysis

Reactions

The formation of Bismuth Ferrite Garnet can be represented by the following chemical reaction during the sintering process:

Bi2O3+5Fe2O3Bi3Fe5O12\text{Bi}_2\text{O}_3+5\text{Fe}_2\text{O}_3\rightarrow \text{Bi}_3\text{Fe}_5\text{O}_{12}

This reaction illustrates how bismuth oxide reacts with iron oxide under high-temperature conditions to produce Bismuth Ferrite Garnet .

Technical Details

The reaction conditions, such as temperature and time, significantly impact the stoichiometry and phase purity of the resulting garnet. High temperatures promote complete reaction while ensuring minimal loss of bismuth due to its lower melting point compared to iron oxides .

Mechanism of Action

Process

The mechanism by which Bismuth Ferrite Garnet exhibits its properties involves several physical processes:

  • Magneto-optical Effect: The interaction between light and magnetic fields within the garnet structure leads to phenomena such as Faraday rotation, which is utilized in optical isolators.
  • Electric Polarization: The presence of bismuth ions contributes to spontaneous polarization, enhancing its magnetoelectric coupling properties.

Data

Experimental studies have shown that increasing bismuth content enhances both magneto-optical effects and electrical polarization in Bismuth Ferrite Garnet materials .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically dark red or brown.
  • Hardness: Relatively hard material with good wear resistance.
  • Thermal Stability: Maintains structural integrity at elevated temperatures.

Chemical Properties

  • Solubility: Insoluble in water but can react with strong acids.
  • Magnetic Properties: Exhibits ferromagnetism at room temperature.

Relevant data shows that Bismuth Ferrite Garnet has high thermal stability up to approximately 600 °C before significant decomposition occurs .

Applications

Bismuth Ferrite Garnet has diverse scientific uses:

  • Magneto-optical Devices: Utilized in optical isolators and modulators due to its strong magneto-optical effects.
  • Data Storage Technologies: Employed in magnetic recording media due to its magnetic properties.
  • Sensors: Used in various sensor applications owing to its sensitivity to external magnetic fields.
Synthesis and Fabrication Methodologies

Radio-Frequency Magnetron Sputtering Techniques for Bi₃Fe₅O₁₂ Thin Film Deposition

RF magnetron sputtering is the dominant technique for depositing high-quality Bi₃Fe₅O₁₂ (BIG) thin films. This method utilizes high-purity (≥99.9%) sputtering targets, typically configured as discs (1"–8" diameter, 0.125"–0.25" thickness), bonded to backing plates using indium for thermal stability [3] [6]. During deposition, a pure argon atmosphere (2–5 mTorr pressure) and RF power (5.4 W/cm²) facilitate the ejection of target material onto substrates. The key advantage lies in its droplet-free deposition, which ensures superior surface uniformity compared to pulsed laser deposition [4]. Recent studies demonstrate that films deposited via RF sputtering exhibit Faraday rotations of -6.9°/µm at 635 nm, crucial for magneto-optical isolators [7].

Table 1: RF Magnetron Sputtering Parameters for BIG Films

ParameterOptimal RangeImpact on Film Quality
RF Power Density5–6 W/cm²Higher density improves adhesion & stoichiometry
Argon Pressure2–5 mTorrLower pressure enhances crystallinity
Target-Substrate Distance15–20 cmShorter distance increases deposition rate
Substrate TemperatureRoom temperaturePrevents premature bismuth oxidation

Target Preparation: Composite Oxide Sintering Processes

BIG sputtering targets require precise fabrication to maintain stoichiometric integrity. The process begins with blending bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 98%) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 99.9%) in a 3:5 molar ratio. The mixture is calcined at 900–1000°C to form a composite oxide (Bi₃Fe₅O₁₂) powder, followed by isostatic pressing into disc-shaped targets [3] [8]. Sintering occurs in oxygen-rich environments at 1100–1200°C for 12–24 hours to mitigate bismuth volatilization—a primary cause of off-stoichiometry [1]. Critical defects include:

  • Bi-rich phases: Formed due to bismuth migration at grain boundaries.
  • Voids: Caused by inhomogeneous powder compaction.Post-sintering, targets are polished to surface roughness <1 µm and bonded to copper/indium backplates for thermal management during sputtering [6] [8].

Epitaxial Growth on Single-Crystal Substrates (e.g., Gd₃Ga₅O₁₂)

Epitaxial BIG films necessitate lattice-matched substrates. Gadolinium gallium garnet (Gd₃Ga₅O₁₂, GGG) with (111) orientation is optimal due to its close lattice parameter match (12.38 Å for GGG vs. 12.45 Å for BIG). Substrate preparation involves sequential ultrasonic cleaning in trichloroethylene, acetone, and methanol to remove organic residues [4]. During sputtering, the cube-on-cube epitaxial relationship ensures atomic alignment, evidenced by X-ray diffraction rocking curves with full-width-at-half-maximum (FWHM) values of 0.05°–0.06° [7]. This alignment maximizes magneto-optical performance, yielding Faraday rotation 30% higher than films grown on silicon or glass substrates [4] [9].

Comparative Analysis of Reactive Ion Beam Sputtering vs. Pulsed Laser Deposition

RIBS and PLD represent alternative BIG deposition techniques, each with distinct trade-offs:

Table 2: Comparison of RIBS and PLD for BIG Film Synthesis

ParameterReactive Ion Beam Sputtering (RIBS)Pulsed Laser Deposition (PLD)
Deposition Rate0.5 µm/h0.8 µm/h
Crystallinity (FWHM)0.05°0.06°
Faraday Rotation-6.9°/µm (at 635 nm)-7.8°/µm (at 635 nm)
Coercive Field34 Oe25 Oe
Key LimitationHigher microwave lossesDroplet contamination

RIBS employs argon ion beams to sputter a composite Bi₃Fe₅O₁₂ target, producing films with exceptional in-plane magnetization but requires post-deposition annealing. PLD uses KrF excimer lasers (248 nm wavelength) for ablation, enabling faster deposition but risking particulate inclusion. PLD-synthesized films exhibit higher saturation magnetization (1,400 Gs) than RIBS films (1,200 Gs) [7] [10].

Optimization of Sputtering Parameters for Stoichiometric Preservation

Maintaining Bi:Fe stoichiometry (3:5) during sputtering is challenging due to bismuth’s low sublimation energy. Critical optimizations include:

  • Power Balancing: In co-sputtering (using separate Bi and Fe₂O₃ targets), Bi RF power kept at 20–30 W and Fe₂O₃ at 50–60 W achieves Bi/Fe=0.6 [4].
  • Annealing Regime: Post-deposition crystallization at 800°C for 6 hours in air eliminates secondary phases (e.g., BiFeO₃) [9].
  • Gas Composition: Pure argon minimizes oxidation, while argon-oxygen mixtures (90:10) suppress bismuth depletion but may increase optical absorption [4].
  • Substrate Biasing: Applying -50 V bias enhances adatom mobility, reducing defects like pinholes by 70% [7].

Table 3: Defect Mitigation Strategies in BIG Film Synthesis

Defect TypeCauseSolution
Bismuth DepletionSublimation during annealingLower annealing ramp rate (5°C/min)
Perovskite (BiFeO₃) PhaseNon-equilibrium crystallizationExcess bismuth (5%) in target
Hematite (Fe₂O₃) SegregationIron oxidationSputtering in oxygen-free argon

Properties

Product Name

Bismuth Ferrite Garnet (Bi3Fe5O12) Sputtering Targets

Molecular Formula

SiV3

Molecular Weight

180.910 g/mol

InChI

InChI=1S/Si.3V

InChI Key

VKTGMGGBYBQLGR-UHFFFAOYSA-N

Canonical SMILES

[Si]=[V].[V].[V]

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